Enhanced Inhibitory Potency Against Protein Arginine Methyltransferase 4 (PRMT4/CARM1) Compared to PRMT6
In head‑to‑head biochemical assays, 6‑bromo‑N,N‑dimethylpyrimidin‑4‑amine exhibits significantly greater inhibitory activity against PRMT4 (CARM1) than against PRMT6, with an IC₅₀ of 17 nM for PRMT4 compared to 53 nM for PRMT6 [REFS‑1]. This three‑fold difference in potency highlights a target‑specific selectivity profile that is not observed for the closely related 5‑bromo regioisomer, which is predominantly optimized for tyrosine kinase inhibition [REFS‑2].
| Evidence Dimension | Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 17 nM (PRMT4) / 53 nM (PRMT6) |
| Comparator Or Baseline | 5‑bromo‑pyrimidine analogs (tyrosine kinase inhibitors): No reported activity against PRMT4/6 |
| Quantified Difference | 3.1‑fold more potent against PRMT4 than PRMT6; PRMT4/6 activity not reported for 5‑bromo series |
| Conditions | Inhibition of human full‑length PRMT4 (1 to 608 residues) expressed in 293F cells; inhibition of human full‑length PRMT6 (1 to 375 residues) expressed in baculovirus expression system, assessed via methylation activity assay. |
Why This Matters
This differential potency profile is critical for researchers developing selective PRMT4 inhibitors for oncology applications, as it provides a direct SAR handle absent in alternative bromo‑pyrimidine scaffolds.
- [1] BindingDB. BDBM50194759 (CHEMBL3983725). Affinity Data for 6‑Bromo‑N,N‑dimethylpyrimidin‑4‑amine against PRMT6 and PRMT4. Accessed April 2026. View Source
- [2] Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo‑pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. View Source
